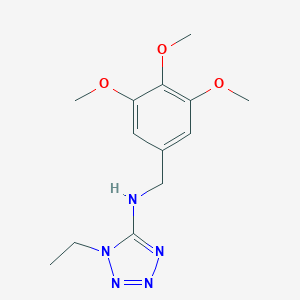
N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine, also known as TETA, is a chemical compound that has gained significant attention in the scientific community due to its various potential applications. TETA is a tetrazole-based ligand that is commonly used in coordination chemistry and catalysis. In
Mécanisme D'action
The mechanism of action of N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine is not fully understood, but it is believed to involve the coordination of N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine with metal ions. This coordination can lead to the activation of the metal ion, allowing it to participate in various chemical reactions. Additionally, N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine may act as a nucleophile, attacking electrophilic species and initiating chemical reactions.
Biochemical and Physiological Effects
N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine has not been extensively studied for its biochemical and physiological effects, but it has been found to be non-toxic and biocompatible. This makes it a promising candidate for various biomedical applications, including drug delivery and imaging.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine in lab experiments is its high purity and yield. Additionally, N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine is a versatile ligand that can coordinate with various metal ions, making it useful in a wide range of experiments. However, one limitation of using N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine is its high cost, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for the study of N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine. One area of interest is the development of new metal complexes using N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine as a ligand. Additionally, N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine may have potential applications in drug delivery and imaging, which could be explored further. Finally, the mechanism of action of N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine could be further elucidated, allowing for a better understanding of its potential applications.
Méthodes De Synthèse
N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine can be synthesized using a straightforward method that involves the reaction of 3,4,5-trimethoxybenzylamine with ethyl azidoacetate, followed by the reduction of the resulting azide with sodium borohydride. This method yields N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine in high purity and yield, making it a popular choice for the synthesis of this compound.
Applications De Recherche Scientifique
N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine has been extensively studied for its potential applications in coordination chemistry and catalysis. It is a versatile ligand that can coordinate with various metal ions, making it useful in the synthesis of metal complexes. Additionally, N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine has been found to be an effective catalyst in various organic reactions, including the synthesis of cyclic carbonates and the oxidation of alcohols.
Propriétés
Nom du produit |
N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine |
|---|---|
Formule moléculaire |
C13H19N5O3 |
Poids moléculaire |
293.32 g/mol |
Nom IUPAC |
1-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine |
InChI |
InChI=1S/C13H19N5O3/c1-5-18-13(15-16-17-18)14-8-9-6-10(19-2)12(21-4)11(7-9)20-3/h6-7H,5,8H2,1-4H3,(H,14,15,17) |
Clé InChI |
YUBBVZVFMSTCOG-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=N1)NCC2=CC(=C(C(=C2)OC)OC)OC |
SMILES canonique |
CCN1C(=NN=N1)NCC2=CC(=C(C(=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



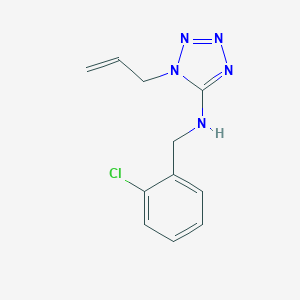
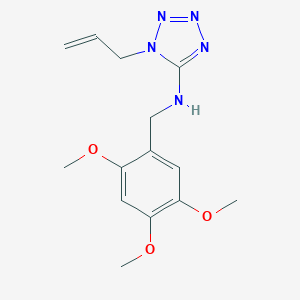
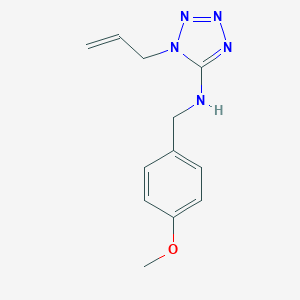
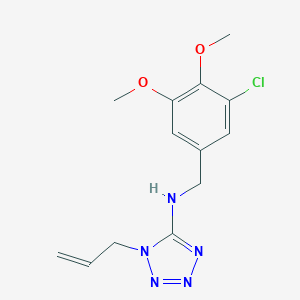


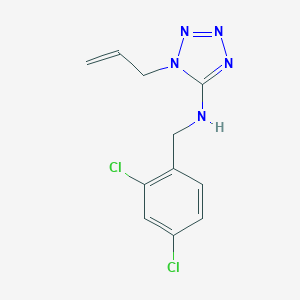
![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B276608.png)
![N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B276609.png)
![N-[4-(methylsulfanyl)benzyl]-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine](/img/structure/B276612.png)
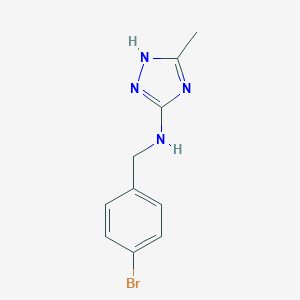
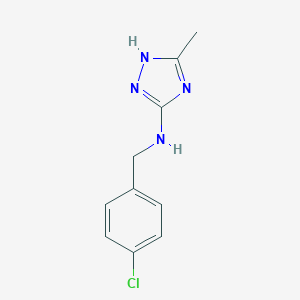
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine](/img/structure/B276615.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-methylamine](/img/structure/B276617.png)